beta-Pyrufuran
Description
Beta-Pyrufuran (systematic name pending further verification) is a heterocyclic organic compound characterized by a furan ring system—a five-membered aromatic ring containing four carbon atoms and one oxygen atom. This compound’s nomenclature implies a pyran-furan hybrid or a substituted furan with specific stereochemistry (denoted by the "beta" prefix), which may influence its reactivity and applications in pharmaceuticals or organic synthesis .
Properties
CAS No. |
88256-04-6 |
|---|---|
Molecular Formula |
C15H14O5 |
Molecular Weight |
274.27 g/mol |
IUPAC Name |
1,2,4-trimethoxydibenzofuran-3-ol |
InChI |
InChI=1S/C15H14O5/c1-17-12-10-8-6-4-5-7-9(8)20-13(10)15(19-3)11(16)14(12)18-2/h4-7,16H,1-3H3 |
InChI Key |
XLCIGBDZQKRLPH-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C(C2=C1C3=CC=CC=C3O2)OC)O)OC |
Canonical SMILES |
COC1=C(C(=C(C2=C1C3=CC=CC=C3O2)OC)O)OC |
Other CAS No. |
88256-04-6 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Beta-Dihydroagarofuran
Beta-Dihydroagarofuran (CAS: 20053-66-1) is a tricyclic oxygen-containing compound with the molecular formula C₁₅H₂₆O . Key comparisons include:
- Structural Features: Both compounds likely share a furan-derived core. Beta-Dihydroagarofuran’s tricyclic system (11-oxatricyclo[7.2.1.0¹,⁶]dodecane) contrasts with beta-Pyrufuran’s presumed simpler bicyclic or monocyclic furan structure.
- Synthesis: Beta-Dihydroagarofuran is synthesized via cyclization of terpenoid precursors, a method that may differ from this compound’s synthesis if it involves pyruvate or carbohydrate derivatives .
- Applications : Beta-Dihydroagarofuran is studied for its insecticidal properties, whereas this compound’s applications remain speculative but could align with antimicrobial or anti-inflammatory roles based on furan derivatives’ typical bioactivity .
Benzofuran Derivatives
Benzofurans (e.g., benzo[b]furan) are fused bicyclic systems combining benzene and furan rings . Comparisons include:
- Aromaticity: Benzofurans exhibit enhanced stability due to aromatic conjugation, whereas this compound’s non-fused furan ring may confer lower thermal stability.
- Functionalization : Benzofurans are often halogenated or alkylated for pharmaceutical use (e.g., anticoagulants), while this compound’s beta-substitution might favor stereospecific interactions in drug design .
- Toxicity : Benzofurans can exhibit hepatotoxicity, a risk that this compound may share unless its unique substitution pattern mitigates metabolic activation .
Beta-D-Ribofuranose
Beta-D-Ribofuranose (a carbohydrate with a furanose ring) highlights functional comparisons:
- Ring Conformation: Beta-D-Ribofuranose adopts a puckered furanose conformation critical for RNA/DNA backbone stability, whereas this compound’s planar furan ring may prioritize electronic delocalization .
- Biological Role: Ribofuranose is essential in nucleosides, while this compound’s bioactivity (if any) might involve enzyme inhibition or receptor modulation .
Data Tables
Table 1: Structural and Functional Comparison
| Compound | Molecular Formula | CAS Number | Key Features | Applications |
|---|---|---|---|---|
| This compound* | Undetermined | Undetermined | Furan ring, beta-substitution | Hypothetical: Drug intermediates |
| Beta-Dihydroagarofuran | C₁₅H₂₆O | 20053-66-1 | Tricyclic, oxygen-containing | Insecticidal agents |
| Benzofuran | C₈H₆O | 271-89-6 | Fused benzene-furan system | Pharmaceuticals, fragrances |
| Beta-D-Ribofuranose | C₅H₁₀O₅ | 50-69-1 | Carbohydrate, furanose conformation | Nucleic acid synthesis |
*Hypothetical data inferred from analogs.
Research Findings and Contradictions
- Structural Similarity vs. Toxicity : While benzofurans and this compound may share bioactivity, benzofuran derivatives’ hepatotoxicity (e.g., via cytochrome P450 activation) raises questions about this compound’s safety profile .
- Synthetic Challenges : Beta-Dihydroagarofuran’s complex tricyclic synthesis may limit scalability compared to this compound’s hypothetical simpler routes .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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